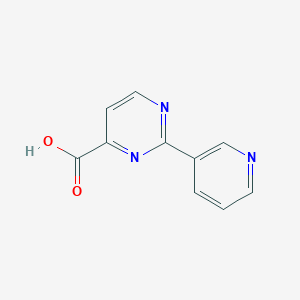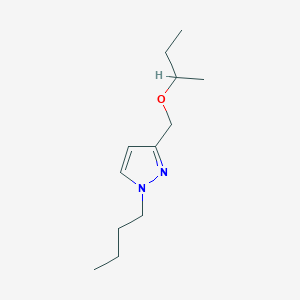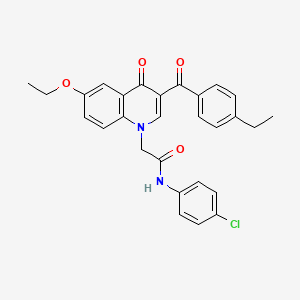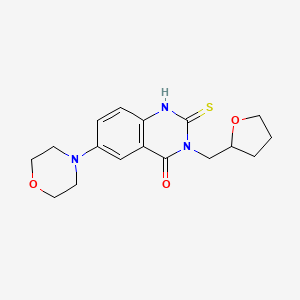![molecular formula C14H17N3O2 B3009246 1-(butan-2-yl)-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 954578-37-1](/img/structure/B3009246.png)
1-(butan-2-yl)-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(butan-2-yl)-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2 and 7 positions . This core is substituted with a butan-2-yl group at the 1-position, a cyclopropyl group at the 6-position, and a carboxylic acid group at the 4-position .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through a trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . Structural modifications of the products can be made via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids . Another method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .Molecular Structure Analysis
The pyrazolo[3,4-b]pyridine core of the molecule is aromatic, stable, and flat. It is an isostere of naphthalene . Of the two fused aromatic rings, the pyrazole portion is electron-rich, and the pyridine portion is electron-deficient . This polarization allows for structural modifications at five positions: N(1), C(3), C(4), C(5), and C(6), either during the ring formation or at a later stage of functional group modification .Chemical Reactions Analysis
The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles can regioselectively produce pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) . The electronic effect of the various substituents in aromatic rings indicates that the reaction proceeds through the carbocation intermediate .Applications De Recherche Scientifique
Potential Anticancer Agents
Compounds similar to 1-(butan-2-yl)-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have been studied for their potential as anticancer agents. Organometallic complexes containing related structures have been synthesized and characterized, revealing their potential as cyclin-dependent kinase (Cdk) inhibitors, crucial in cancer treatment. These compounds exhibit cytotoxicity and cell cycle effects in human cancer cells, along with Cdk inhibitory activity, highlighting their potential in anticancer research (Stepanenko et al., 2011).
Synthesis of Anticoagulants
Compounds structurally related to this compound are important intermediates in synthesizing anticoagulants like apixaban. Their X-ray powder diffraction data and purity analysis are crucial in understanding their properties and roles in synthesizing these significant medicinal compounds (Wang et al., 2017).
Functionalization and Cyclization Reactions
Studies on the functionalization and cyclization reactions of similar compounds have revealed the possibility of converting these compounds into various derivatives. These chemical transformations are essential in synthesizing diverse compounds with potential biological and medicinal applications (Akçamur et al., 1997).
Development of Biologically Active Scaffolds
Research into developing biologically active scaffolds has identified the synthesis of derivatives of similar compounds as an effective method. These studies are significant for creating new compounds with potential pharmaceutical applications (Yakovenko & Vovk, 2021).
Antiviral Activity
Some derivatives of similar compounds exhibit antiviral activity against various viruses, including Herpes simplex and vesicular stomatitis viruses. Their synthesis and evaluation for antiviral efficacy highlight their potential in developing new antiviral agents (Bernardino et al., 2007).
Synthesis and Characterization for Optical Properties
The synthesis and characterization of derivatives of similar compounds have been studied to understand their optical properties. These studies are significant for applications in fields like materials science and photophysics (Ge et al., 2014).
Orientations Futures
The future directions for this compound could involve further exploration of its medicinal properties, given the promising antituberculotic activity exhibited by some pyrazolo[3,4-b]pyridine derivatives . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus .
Propriétés
IUPAC Name |
1-butan-2-yl-6-cyclopropylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-8(2)17-13-11(7-15-17)10(14(18)19)6-12(16-13)9-4-5-9/h6-9H,3-5H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNVJPTVIHFKON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-(4-Methoxyphenyl)acetyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009163.png)


![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone](/img/structure/B3009166.png)



![6-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-2-carbonitrile](/img/structure/B3009173.png)
![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3009178.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B3009179.png)



